molecular formula C18H22N2O4S B2763227 N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034297-40-8

N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Número de catálogo B2763227
Número CAS: 2034297-40-8
Peso molecular: 362.44
Clave InChI: JGXBNRHZCJRKSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as FUBPBD, is a synthetic compound that belongs to the piperidine class of drugs. It is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily found in the immune system and peripheral tissues. FUBPBD has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.

Aplicaciones Científicas De Investigación

PET Imaging of Microglia

One of the remarkable applications of derivatives closely related to N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide is in PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This research signifies the use of such compounds as a noninvasive tool for imaging reactive microglia, disease-associated microglia, and their contributions to neuroinflammation in vivo. Notably, neuroinflammation is a key pathogenic feature in a wide variety of neuropsychiatric disorders including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The developed PET agent shows promise for the development of new therapeutics targeting neuroinflammation, enabling noninvasive, repeatable readouts in patients, and measuring drug target engagement (Horti et al., 2019).

Anti-Acetylcholinesterase Activity

Another application includes the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have been identified as potent inhibitors, with certain derivatives showing significant potential as antidementia agents, underscoring the importance of such chemical structures in developing treatments for cognitive disorders (Sugimoto et al., 1990).

Urotensin-II Receptor Antagonists

Derivatives bearing resemblance to the chemical structure have been synthesized and evaluated as potential urotensin-II receptor antagonists. The study outlines the systematic investigation of SAR of furan-2-carboxamide derivatives, leading to the identification of compounds with potent antagonist activity, showcasing the role of such molecules in therapeutic interventions for diseases involving the urotensin-II receptor (Lim et al., 2019).

Serotonin 4 Receptor Agonists

Furthermore, research into benzamide derivatives as selective serotonin 4 receptor agonists highlights the application of similar chemical structures in enhancing gastrointestinal motility. This indicates the potential of these compounds as novel prokinetic agents, offering insights into the development of treatments for gastrointestinal disorders (Sonda et al., 2004).

Analytical and Spectral Study

Additionally, the analytical and spectral study of furan ring containing organic ligands, including compounds structurally related to N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide, underscores the importance of these chemical structures in medicinal chemistry. This research focuses on the synthesis, characterization, and antimicrobial activity of furan ring containing ligands, demonstrating their significant biological activities and potential in drug development (Patel, 2020).

Propiedades

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-25(22,23)20-9-6-16(7-10-20)18(21)19-12-14-2-4-15(5-3-14)17-8-11-24-13-17/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXBNRHZCJRKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.